![molecular formula C6H10O3 B1442991 2-(1-Hydroxycyclobutyl)acetic acid CAS No. 933695-45-5](/img/structure/B1442991.png)
2-(1-Hydroxycyclobutyl)acetic acid
Overview
Description
2-(1-Hydroxycyclobutyl)acetic acid is a chemical compound with the CAS Number: 933695-45-5. It has a molecular weight of 130.14 and its IUPAC name is (1-hydroxycyclobutyl)acetic acid . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10O3/c7-5(8)4-6(9)2-1-3-6/h9H,1-4H2,(H,7,8)
. This code provides a specific representation of the molecule’s structure . Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 130.14 .Scientific Research Applications
Diuretic Agents : Woltersdorf et al. (1977) explored the (acryloylaryloxy)acetic acids as a new class of potent diuretics. They studied related bicyclic compounds, like the (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, finding them to possess both saluretic and uricosuric properties, highlighting the potential use of such compounds in diuretic therapies (Woltersdorf et al., 1977).
Antimicrobial Activity : Baldwin et al. (1986) synthesized and studied the antimicrobial properties of (1 S ,2 S )-1-Hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, a compound with a structure similar to 2-(1-Hydroxycyclobutyl)acetic acid. This compound exhibited enhanced antibacterial activity against the gram-positive organism Bacillus subtilis, suggesting a potential application in developing new antibacterial agents (Baldwin et al., 1986).
Herbicides : Fischer and Belluš (1983) reviewed phytotoxic compounds produced by microorganisms, including 2-(acylaminooxy)acetic acid derivatives. These compounds showed promise as leads for new herbicides, highlighting the potential use of this compound in agricultural applications (Fischer & Belluš, 1983).
Chemical Synthesis : Bessmertnykh et al. (1992) investigated the reaction of (1-formylcyclobutyl)acetic acid with amines, providing a method for preparing 5-(arylamino)tetrahydrofuran-2-ones. This study demonstrates the use of cyclobutyl acetic acid derivatives in organic synthesis (Bessmertnykh et al., 1992).
Chiral Auxiliary Compounds : Majewska (2019) explored the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral auxiliary compound. This research indicates potential applications in chiral derivatization, which is a significant aspect of asymmetric synthesis (Majewska, 2019).
Material Science : The work of Zuo et al. (2016) on the Co/Mn/Br-catalyzed oxidation of 5-hydroxymethylfurfural to 2,5-Furandicarboxylic Acid (FDCA) provides insights into material science applications. This study, although not directly related to this compound, demonstrates the importance of organic acids in developing sustainable materials (Zuo et al., 2016).
properties
IUPAC Name |
2-(1-hydroxycyclobutyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)4-6(9)2-1-3-6/h9H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDQAIXEDYVTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933695-45-5 | |
Record name | 2-(1-hydroxycyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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